
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This particular compound is notable for its unique structure, which includes benzyl, methyl, and phenyl groups attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry.
Métodos De Preparación
The synthesis of 1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, resulting in the formation of disubstituted imidazoles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide high regioselectivity and good yields . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research. In chemistry, it is used as a ligand in various metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of aryl Grignards with aryl chlorides . In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used in the development of new drugs for treating various diseases, including cancer and infectious diseases . In industry, imidazole compounds are utilized in the production of dyes, agrochemicals, and functional materials .
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. Imidazole derivatives typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, they may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1,3-Dibenzyl-4-methyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives, such as 1,3-dimesitylimidazolium chloride and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride These compounds share a similar imidazole core structure but differ in their substituents, which can influence their chemical and biological properties
Propiedades
Número CAS |
128422-79-7 |
|---|---|
Fórmula molecular |
C24H25ClN2 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,3-dibenzyl-4-methyl-2-phenyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C24H24N2.ClH/c1-20-17-25(18-21-11-5-2-6-12-21)24(23-15-9-4-10-16-23)26(20)19-22-13-7-3-8-14-22;/h2-17,24H,18-19H2,1H3;1H |
Clave InChI |
UZNWTUPFZPMQOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[NH+](C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


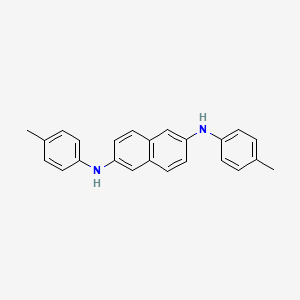
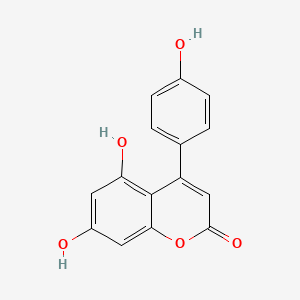

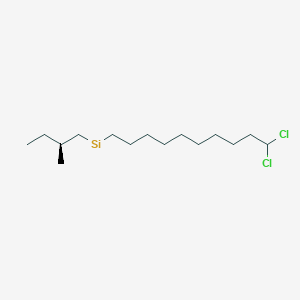
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
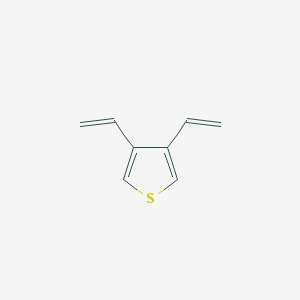

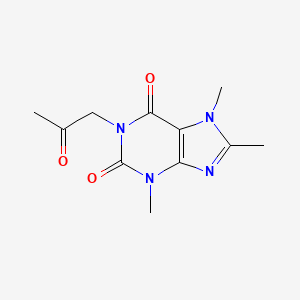


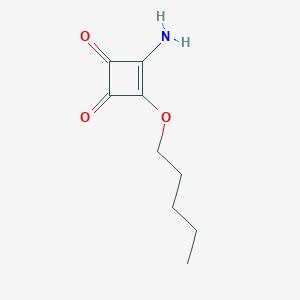
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)

